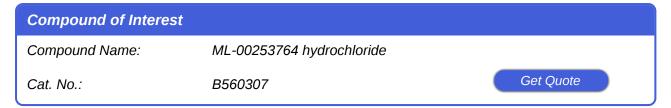


The Pharmacology of ML00253764: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

ML00253764 is a potent and selective, non-peptidic antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and body weight.[1][2] This small molecule has demonstrated significant therapeutic potential in preclinical models, particularly in the context of cancer cachexia and as a direct anticancer agent.[1][3][4] This technical guide provides a comprehensive overview of the pharmacology of ML00253764, including its mechanism of action, binding kinetics, and effects in various in vitro and in vivo models. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

The melanocortin system, comprising melanocortin peptides, their receptors (MC1R-MC5R), and endogenous antagonists, plays a crucial role in regulating a wide array of physiological processes.[5] The melanocortin-4 receptor (MC4R), primarily expressed in the central nervous system, is a G protein-coupled receptor (GPCR) that is central to the regulation of food intake and energy expenditure.[2][6] Dysregulation of MC4R signaling is implicated in obesity and cachexia. ML00253764 has emerged as a valuable tool for probing the function of MC4R and as a potential therapeutic agent.

Mechanism of Action



ML00253764 acts as a competitive antagonist at the MC4R, displacing the binding of the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) and its synthetic analogs.[1] Furthermore, studies have shown that ML00253764 can function as an inverse agonist at the Gs-cAMP signaling pathway, reducing the basal activity of the receptor.[6][7] In addition to its effects on the canonical Gs-cAMP pathway, ML00253764 has been shown to modulate other signaling cascades. In various cancer cell lines, including glioblastoma and melanoma, ML00253764 inhibits the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt), pathways critical for cell survival and proliferation.[3][4][8] This suggests a biased signaling mechanism or downstream consequences of MC4R antagonism.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for ML00253764.

Table 1: Receptor Binding Affinity and Functional Activity

Parameter	Receptor	Value (µM)	Cell Line/System	Reference
Ki	Human MC4R	0.16	[1]	_
IC ₅₀ (NDP-α- MSH displacement)	Human MC4R	0.32	[1]	
IC ₅₀ (NDP-α- MSH displacement)	Human MC3R	0.81	[1]	
IC ₅₀ (NDP-α- MSH displacement)	Human MC5R	2.12	[1]	
IC50 (cAMP production)	MC4R- expressing HEK293 cells	0.103	[1]	

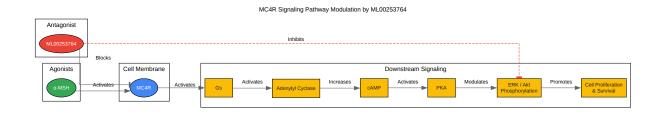
Table 2: In Vitro Antiproliferative Activity (IC50 Values)



Cell Line	Cancer Type	IC50 (μM)	Reference
U-118	Glioblastoma	6.56	[8]
A-2058	Melanoma	0.0111	[3]
WM 266-4	Melanoma	0.0337	[3]
A-2058 Clone 1 (MC4R null)	Melanoma	0.3601	[3]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways affected by ML00253764 and a general workflow for its preclinical evaluation.

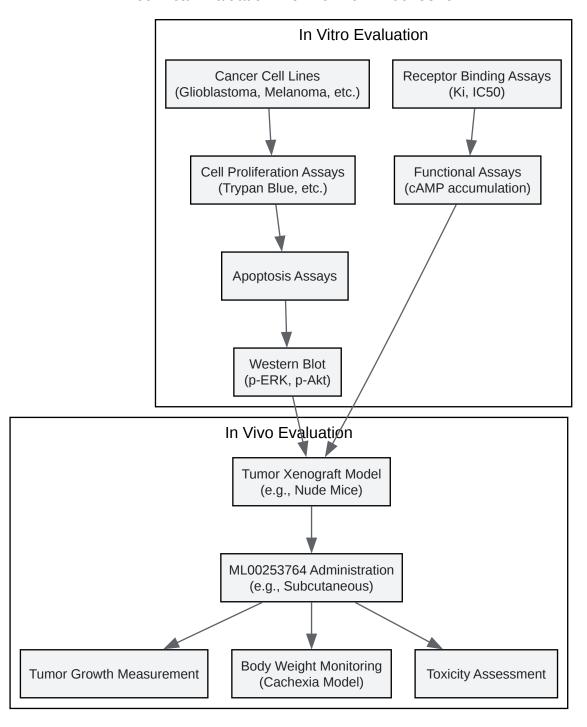


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Caption: MC4R signaling modulation by ML00253764.



Preclinical Evaluation Workflow for ML00253764



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